Reactive yellow 168
CAS No.: 140876-14-8
Cat. No.: VC0233167
Molecular Formula: C14H18N2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 140876-14-8 |
|---|---|
| Molecular Formula | C14H18N2 |
| Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Reactive Yellow 168 belongs to the azo dye class, featuring the characteristic -N=N- chromophore. While its exact molecular formula remains inconsistently reported, patent data suggests a complex structure incorporating multiple sulfonic acid (-SO3H) groups and a triazine ring . These functional groups enhance water solubility and reactivity toward cellulose fibers. The triazine moiety, in particular, facilitates covalent bonding with hydroxyl groups during the dyeing process .
Table 1: Reported Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 140876-14-8 | |
| Molecular Class | Azo-reactive dye | |
| Key Functional Groups | Sulfonic acid, triazine | |
| Primary Application | Textile dyeing (cotton) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Reactive Yellow 168 involves multi-step reactions, as outlined in patent JP2000044830A . A generalized route includes:
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Diazotization: Formation of a diazonium salt from an aromatic amine.
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Coupling: Reaction with a naphthol derivative to create the azo linkage.
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Sulfonation: Introduction of sulfonic acid groups to enhance solubility.
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Triazine Functionalization: Attachment of a reactive triazine group to enable covalent bonding with cellulose .
Critical parameters such as pH, temperature, and stoichiometric ratios of reactants are tightly controlled to optimize yield and purity. For instance, sulfonation typically occurs under acidic conditions (pH 2–4) at 60–80°C .
Industrial Production
Global production is limited, with PT CHEM GROUP LIMITED identified as a principal supplier . Challenges in scaling synthesis include managing exothermic reactions during sulfonation and ensuring consistent batch-to-batch quality.
Physicochemical Properties
Solubility and Stability
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Acidic Conditions: Protonation of sulfonic groups reduces solubility, leading to precipitation .
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Alkaline Conditions: Enhanced solubility but risk of hydrolysis, which diminishes reactivity .
Thermal and Photochemical Behavior
While specific data on thermal decomposition is lacking, analogous reactive dyes degrade at temperatures exceeding 200°C, releasing nitrogen oxides and sulfur compounds . Photodegradation under UV light follows pseudo-first-order kinetics, with ZnO catalysts accelerating breakdown by generating hydroxyl radicals .
Applications in Textile Industry
Dyeing Mechanism
During application, Reactive Yellow 168 reacts with cellulose under alkaline conditions (pH 10–12), forming ether bonds via nucleophilic substitution at the triazine ring . This irreversible bonding ensures excellent colorfastness, with typical fixation efficiencies of 70–90% depending on process parameters .
Performance Characteristics
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Color Yield: High molar extinction coefficient due to conjugated π-electrons in the azo-chromophore .
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Wash Fastness: Superior to direct dyes owing to covalent bonding .
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Compatibility: Suitable for mixed-fiber fabrics when combined with compatible reactive dyes .
Environmental and Health Considerations
Ecotoxicology
Like many azo dyes, Reactive Yellow 168 poses environmental risks due to potential aromatic amine formation upon reductive cleavage . Studies on analogous dyes (e.g., Reactive Yellow 84) show acute toxicity to aquatic organisms at concentrations ≥10 mg/L .
Wastewater Treatment
Adsorption onto hydroxyapatite effectively removes reactive dyes from effluents, with capacities reaching 26.19 mg/g for Reactive Yellow 84 . Photocatalytic degradation using ZnO under UV light achieves >90% decolorization within 180 minutes .
Table 2: Adsorption Performance of Analogous Dyes
| Dye | Adsorbent | Capacity (mg/g) | pH Optimum | Source |
|---|---|---|---|---|
| Reactive Yellow 84 | Hydroxyapatite | 26.19 | 6–8 | |
| Reactive Yellow 14 | ZnO | 12.5 | 7 |
Regulatory and Industrial Challenges
Research Gaps
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Toxicity Profiles: No in vivo or eco-toxicological data specific to Reactive Yellow 168.
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Degradation Pathways: Mechanistic studies on photolytic and microbial breakdown are needed.
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Synthetic Optimization: Development of greener synthesis routes to reduce sulfonic acid waste.
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